molecular formula C32H47F5O3S B12428396 (7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol

(7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol

Cat. No.: B12428396
M. Wt: 606.8 g/mol
InChI Key: VWUXBMIQPBEWFH-CIAKRVSBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fulvestrant (R enantiomer) is a selective estrogen receptor degrader used primarily in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. It functions by binding to estrogen receptors and promoting their degradation, thereby inhibiting estrogen signaling pathways that contribute to cancer cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fulvestrant (R enantiomer) involves multiple steps, including the formation of key intermediates and the incorporation of specific functional groupsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of Fulvestrant (R enantiomer) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired enantiomer. Quality control measures are implemented to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Fulvestrant (R enantiomer) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fulvestrant (R enantiomer) has a wide range of scientific research applications:

Mechanism of Action

Fulvestrant (R enantiomer) exerts its effects by competitively and reversibly binding to estrogen receptors in cancer cells. This binding leads to the downregulation and degradation of the receptors, preventing estrogen from activating its signaling pathways. The degradation of estrogen receptors results in the inhibition of cell proliferation and induces apoptosis in estrogen receptor-positive cancer cells .

Comparison with Similar Compounds

Fulvestrant (R enantiomer) is unique among selective estrogen receptor degraders due to its high affinity for estrogen receptors and its ability to promote receptor degradation without agonist effects. Similar compounds include:

Fulvestrant (R enantiomer) stands out due to its pure antagonist activity and its effectiveness in patients who have developed resistance to other endocrine therapies .

Properties

Molecular Formula

C32H47F5O3S

Molecular Weight

606.8 g/mol

IUPAC Name

(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-[(R)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+,41-/m1/s1

InChI Key

VWUXBMIQPBEWFH-CIAKRVSBSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCC[S@@](=O)CCCC(C(F)(F)F)(F)F

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.